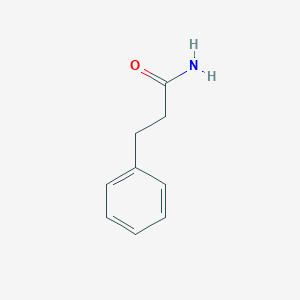

3-Phenylpropanamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBCOSBNVFEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144517 | |

| Record name | beta-Phenylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-93-2 | |

| Record name | 3-Phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Phenylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T611KTZ61K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylpropanamide from 3-Phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for converting 3-phenylpropanoic acid to 3-phenylpropanamide, a key intermediate in various chemical and pharmaceutical research areas. This document details established synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in the efficient and effective preparation of this compound.

Introduction

This compound, also known as hydrocinnamamide, is a valuable building block in organic synthesis. Its structure is a precursor for numerous derivatives with potential applications in medicinal chemistry and materials science. The synthesis of this amide from its corresponding carboxylic acid, 3-phenylpropanoic acid, is a fundamental transformation that can be achieved through several reliable methods. This guide will focus on the most common and effective of these: the acid chloride intermediate route and carbodiimide-mediated coupling.

Synthetic Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. The two primary strategies detailed below achieve this activation, facilitating the nucleophilic attack by ammonia (B1221849) or an amine.

Acid Chloride Intermediate Route

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride.[2][3] 3-Phenylpropanoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form 3-phenylpropanoyl chloride. This intermediate is then reacted with an amine source, such as aqueous ammonia, to yield the desired this compound. This method often provides good to high yields, typically in the range of 70-85%.[2]

Carbodiimide-Mediated Coupling

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are extensively used to facilitate amide bond formation under mild conditions.[1][2][3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. This method is particularly advantageous when working with sensitive substrates, as it avoids the harsh conditions associated with the formation of acid chlorides. Yields for carbodiimide-mediated couplings are generally good, often ranging from 70-90%.[4]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as substrate compatibility, desired purity, and scalability. The following table summarizes typical reaction conditions and yields for the synthesis of this compound from 3-phenylpropanoic acid.

| Method | Activating Agent | Amine Source | Typical Solvent(s) | Typical Temperature (°C) | Typical Yield (%) |

| Acid Chloride Route | Thionyl Chloride (SOCl₂) | Ammonia | Dichloromethane (B109758), Toluene (B28343) | 0 to 70 | 70 - 85[2] |

| Carbodiimide Coupling | EDC | Ammonia | Dichloromethane, DMF | 0 to Room Temperature | 70 - 90[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route

Materials:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Concentrated aqueous ammonia (NH₄OH)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Water

Procedure:

Step 1: Formation of 3-Phenylpropanoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.

Step 2: Amidation

-

Dissolve the crude 3-phenylpropanoyl chloride in fresh anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (2.0 eq) to the stirred solution. An exothermic reaction is expected.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.[2]

Protocol 2: Synthesis of this compound via EDC Coupling

Materials:

-

3-Phenylpropanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq).

-

In a separate flask, prepare the ammonia source. For example, by adding triethylamine (1.5 eq) to a suspension of ammonium chloride (1.2 eq) in DCM.

-

Add the amine solution to the carboxylic acid/EDC mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the two methylene (B1212753) groups of the propanamide chain, and a broad singlet for the amide NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the phenyl ring, and the two aliphatic carbons.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1640-1680 cm⁻¹), and two bands for the N-H stretching of the primary amide (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (149.19 g/mol ).

Visualizations

References

A Comprehensive Technical Guide to 3-Phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3-phenylpropanamide, a versatile chemical compound with applications in medicinal chemistry and agricultural science. It serves as a key intermediate in the synthesis of novel compounds with significant biological activities. This guide covers its fundamental properties, synthesis protocols, and relevant chemical pathways.

Nomenclature

The standard nomenclature for this compound is as follows:

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Phenylpropionamide, Benzenepropanamide, HYDROCINNAMAMIDE, beta-Phenylpropionamide[1]

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below, providing a convenient reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| CAS Number | 102-93-2 | [1][2][3] |

| Appearance | White crystalline solid | [4][5] |

| Melting Point | 99.0 to 103.0 °C | [5] |

| Boiling Point | 339.9 ± 21.0 °C (Predicted) | [5] |

| Density | 1.069 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 159.3°C | [5] |

| Vapor Pressure | 8.94E-05 mmHg at 25°C | [5] |

| InChI Key | VYIBCOSBNVFEIW-UHFFFAOYSA-N | [1][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound and its N-substituted derivatives primarily involves the amidation of 3-phenylpropanoic acid. Below are detailed methodologies for common synthetic routes.

1. Acid Chloride Intermediate Route

This classical method involves the activation of the carboxylic acid group by converting it into a more reactive acid chloride, which then readily reacts with an amine.

-

Step 1: Formation of 3-Phenylpropanoyl Chloride

-

Reagents: 3-phenylpropanoic acid, Thionyl chloride (SOCl₂)

-

Procedure: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride. To prevent side reactions, the initial mixing is often conducted at a low temperature, around 0–5°C.[3] The reaction mixture is then heated, typically between 65–70°C, until the evolution of HCl and SO₂ gases ceases.[3] The excess thionyl chloride is removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

-

-

Step 2: Amidation

-

Reagents: 3-phenylpropanoyl chloride, Ammonia (B1221849) or a primary/secondary amine.

-

Procedure: The crude acid chloride is dissolved in an appropriate aprotic solvent and cooled. A solution of the amine (e.g., ammonia for the primary amide, or an alkyl/aryl amine for N-substituted amides) is added dropwise while maintaining the low temperature. For the synthesis of 2-amino-2-methyl-3-phenylpropanamide, a 1:1.2 molar ratio of the acyl chloride to ammonia is used to ensure an excess of the nucleophile, driving the reaction to over 90% conversion.[3] The reaction is then allowed to warm to room temperature (around 25°C) and stirred for a period of 4–6 hours.[3]

-

2. Carbodiimide-Mediated Amidation

This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the direct amidation of the carboxylic acid.

-

Reagents: 3-phenylpropanoic acid, an amine, EDC·HCl (or DCC).

-

Procedure: 3-phenylpropanoic acid and the desired amine are dissolved in a suitable solvent. For the synthesis of N-benzyl-3-phenylpropanamide using EDC·HCl, a 1:1 molar ratio between the acid and the amine is typically employed.[3] The coupling agent (EDC·HCl) is then added to the mixture. The reaction is typically performed at temperatures ranging from 0–25°C.[3] For the specific synthesis of N-benzyl-3-phenylpropanamide, the reaction can be carried out at 30°C for 30 to 60 minutes.[3]

3. Purification

-

Procedure: Following the reaction, the mixture is typically washed with a 5% HCl solution to remove any unreacted amine and then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] Further purification can be achieved through crystallization. For instance, N-isopropyl-3-phenylpropanamide can be crystallized from an ethanol/water mixture (3:1 v/v) to yield a product with 98% purity.[3] Silica gel chromatography is another effective purification method.[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow of this compound synthesis.

Logical Relationship of this compound Derivatives in Research

Caption: Role as a scaffold in developing new compounds.

References

Unraveling the Multifaceted Mechanisms of 3-Phenylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of derivatives with significant therapeutic potential across various disease areas. These compounds exhibit a remarkable range of biological activities by engaging with multiple molecular targets. This in-depth technical guide elucidates the core mechanisms of action for key classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

A prominent class of this compound derivatives functions as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote chromatin condensation and transcriptional repression. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data: HDAC Inhibitory Activity

The inhibitory potency of various this compound derivatives against HDACs has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting the target enzyme.

| Compound Class | Derivative Example | Target | IC50 (µM) | Cell Line | Reference |

| N-hydroxy-4-(3-phenylpropanamido)benzamide | Thiophene substituted derivative 5j | HDACs | 0.3 | HCT116 (colon carcinoma) | [1] |

| N-hydroxy-4-(3-phenylpropanamido)benzamide | Benzo[d][2][3]dioxole derivative 5t | HDACs | 0.4 | A549 (non-small cell lung cancer) | [1] |

| Thiol-based 3-phenyl-1H-pyrazole-5-carboxamide | Compound 15j | HDACs | 0.08 | - | [4] |

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the diluted HDAC enzyme.

-

Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using appropriate software.

Signaling Pathway: HDAC Inhibition and its Downstream Effects

Anticonvulsant Activity via Voltage-Gated Sodium Channel Modulation

Certain this compound derivatives have demonstrated significant anticonvulsant properties, with a proposed mechanism of action involving the modulation of voltage-gated sodium channels (VGSCs) in neurons. By interacting with these channels, the compounds can reduce the rapid and excessive firing of neurons that is characteristic of seizures.

Quantitative Data: Anticonvulsant Efficacy

The anticonvulsant activity of these derivatives is often evaluated in preclinical animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) represents the dose of a drug that is effective in 50% of the tested population.

| Compound Class | Derivative Example | Seizure Model | ED50 (mg/kg) | Species | Reference |

| 3,3-Diphenyl-propionamides | Compound 3q | MES | 31.64 | Mice | [5] |

| 3,3-Diphenyl-propionamides | Compound 3q | scPTZ | 75.41 | Mice | [5] |

| 3,3-Diphenyl-propionamides | Compound 3q | 6-Hz (32 mA) | 38.15 | Mice | [5] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a standard method for assessing the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Materials:

-

Male albino mice

-

Electroshock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compounds (this compound derivatives)

-

Vehicle control (e.g., saline, Tween 80 solution)

Procedure:

-

Administer the test compound or vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect of the compound, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.

-

Test several doses of the compound to determine the ED50, which is the dose that protects 50% of the animals from the tonic seizure.

-

Calculate the ED50 value using a suitable statistical method (e.g., probit analysis).

Experimental Workflow: Anticonvulsant Activity Screening```dot

Butyrylcholinesterase (BChE) Inhibition: A Strategy for Alzheimer's Disease

Recent research has focused on the development of this compound derivatives as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. In the later stages of Alzheimer's, the activity of acetylcholinesterase (AChE) decreases, while BChE activity increases, contributing to the decline in acetylcholine (B1216132) levels. Selective BChE inhibitors aim to restore cholinergic neurotransmission.

Quantitative Data: BChE Inhibitory Activity

The inhibitory potency of these derivatives against BChE is a key parameter in their development.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| O-carbamoyl ferulamide | Compound 4f | human BChE | 0.97 | [6] |

Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and its inhibition.

Materials:

-

Purified BChE (e.g., from equine serum)

-

Butyrylthiocholine iodide (BTC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations (or solvent for control).

-

Add the BChE solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (BTC) to all wells.

-

Immediately measure the change in absorbance at 412 nm over time in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

-

The hydrolysis of BTC by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at 412 nm.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the percent inhibition and calculate the IC50 value.

Other Mechanisms of Action

The versatility of the this compound scaffold is further demonstrated by its ability to interact with other biological targets:

-

Mu Opioid Receptor Agonism: Certain 3-amino-3-phenylpropionamide derivatives have been shown to exhibit high affinity for the mu opioid receptor, suggesting their potential as novel analgesic agents. [2]Further research is needed to fully characterize their functional activity and in vivo efficacy.

This guide provides a comprehensive overview of the primary mechanisms of action of this compound derivatives. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds. The diverse biological activities highlight the potential of the this compound scaffold in the design of novel therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-phenylpropanamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic relevance of 3-phenylpropanamide.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 102-93-2 | [1][3] |

| Synonyms | 3-Phenylpropionamide, Benzenepropanamide, Hydrocinnamamide | [3] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the amidation of 3-phenylpropanoic acid. A widely used and effective method involves the conversion of the carboxylic acid to an acid chloride intermediate using thionyl chloride, followed by amination.

Synthesis of this compound from 3-Phenylpropanoic Acid via Acid Chloride Intermediate

This protocol details the two-step synthesis of this compound.

Step 1: Formation of 3-Phenylpropanoyl Chloride

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The setup should be under a nitrogen or argon atmosphere to prevent the ingress of moisture.

-

Reactant Addition: To the flask, add 3-phenylpropanoic acid.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used.

-

Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude 3-phenylpropanoyl chloride is then used directly in the next step. For optimal results, it is crucial to control the reaction temperature, with some procedures recommending cooling the reaction mixture to 0-5°C during the initial addition of thionyl chloride to minimize side reactions.

Step 2: Amidation of 3-Phenylpropanoyl Chloride

-

Apparatus Setup: A separate reaction vessel is equipped with a stirrer and cooled in an ice bath.

-

Ammonia (B1221849) Solution: An aqueous or alcoholic solution of ammonia is placed in the reaction vessel.

-

Reactant Addition: The crude 3-phenylpropanoyl chloride, dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane), is added dropwise to the cooled ammonia solution with vigorous stirring.

-

Reaction: The reaction is typically rapid and exothermic. The mixture is stirred for a specified period to ensure complete reaction.

-

Isolation and Purification: The resulting this compound precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water to remove ammonium (B1175870) chloride, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Signaling Pathways and Therapeutic Relevance

Derivatives of this compound have garnered significant interest in drug discovery, particularly in the fields of neurodegenerative diseases and pain management. Notably, these derivatives are being investigated as inhibitors of butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease and as ligands for the mu-opioid receptor.

Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

In the progression of Alzheimer's disease, the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognition, are depleted. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine degradation, the activity of BChE increases in the later stages of the disease. Therefore, inhibiting BChE is a promising therapeutic strategy. This compound derivatives have been designed and synthesized as potential BChE inhibitors. The proposed mechanism involves the binding of these derivatives to the active site of the BChE enzyme, thereby preventing the hydrolysis of acetylcholine and helping to restore cholinergic function in the brain.

Caption: BChE Inhibition by a this compound Derivative.

This diagram illustrates the proposed mechanism where a this compound derivative inhibits butyrylcholinesterase (BChE), leading to increased acetylcholine availability in the synapse and enhanced cholinergic function, a key therapeutic goal in Alzheimer's disease.

References

Solubility Profile of 3-Phenylpropanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenylpropanamide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide presents analogous data for benzamide (B126), a structurally similar primary amide. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers engaged in the development, formulation, and manufacturing of products containing this compound.

Core Concepts in Solubility

The solubility of a compound is influenced by a combination of factors including its molecular structure, the properties of the solvent, and external conditions such as temperature. This compound possesses both a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring.[1] This dual nature results in moderate solubility in water and significantly greater solubility in various organic solvents.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Quantitative Solubility Data (Analogous Data for Benzamide)

The following table summarizes the mole fraction solubility of benzamide in several common organic solvents at various temperatures. This data is provided as an illustrative example to guide researchers in estimating the solubility behavior of this compound. It is important to note that the additional propylene (B89431) group in this compound will influence its solubility profile compared to benzamide.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 283.15 | 0.1337 |

| 293.15 | 0.1845 | |

| 303.15 | 0.2486 | |

| 313.15 | 0.3292 | |

| 323.15 | 0.4293 | |

| Ethanol (B145695) | 283.15 | 0.0812 |

| 293.15 | 0.1158 | |

| 303.15 | 0.1605 | |

| 313.15 | 0.2183 | |

| 323.15 | 0.2925 | |

| Acetone | 283.15 | 0.1193 |

| 293.15 | 0.1634 | |

| 303.15 | 0.2181 | |

| 313.15 | 0.2859 | |

| 323.15 | 0.3692 | |

| Ethyl Acetate | 283.15 | 0.0278 |

| 293.15 | 0.0401 | |

| 303.15 | 0.0568 | |

| 313.15 | 0.0789 | |

| 323.15 | 0.1083 |

Note: Data extracted from studies on benzamide solubility and is intended to be representative.[2][3]

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

The following protocol details a widely accepted method for determining the thermodynamic solubility of a solid compound in a liquid solvent.

1. Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials.

-

Sample Extraction: Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the weighed saturated solution to a pre-weighed evaporating dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

3. Data Calculation:

-

Mass Fraction: (mass of dissolved solute) / (mass of saturated solution)

-

Mole Fraction: (moles of dissolved solute) / (moles of dissolved solute + moles of solvent)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 3-Phenylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylpropanamide (C₉H₁₁NO), a versatile chemical scaffold. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₁₁NO, with a monoisotopic mass of 149.084 Da.[1] The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | Amide protons (-NH₂) |

| ~ 2.95 | Triplet | 2H | Methylene protons adjacent to the phenyl group (-CH₂-Ph) |

| ~ 2.45 | Triplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CO) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | Carbonyl carbon (C=O) |

| ~ 141 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic methine carbons (C-ortho, C-meta) |

| ~ 126 | Aromatic methine carbon (C-para) |

| ~ 38 | Methylene carbon adjacent to the carbonyl group (-CH₂-CO) |

| ~ 32 | Methylene carbon adjacent to the phenyl group (-CH₂-Ph) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of amide and aromatic functionalities.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3350, ~ 3180 | Strong, Broad | N-H Stretch | Primary Amide |

| ~ 3030 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~ 2950, ~ 2870 | Medium | Aliphatic C-H Stretch | Methylene Groups |

| ~ 1660 | Strong | C=O Stretch (Amide I band) | Primary Amide |

| ~ 1600 | Medium | N-H Bend (Amide II band) | Primary Amide |

| ~ 1600, ~ 1495, ~ 1450 | Medium-Weak | C=C Stretch in-ring | Aromatic Ring |

| ~ 750, ~ 700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent, tuning and matching the probe for the desired nuclei (¹H and ¹³C), and shimming the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrument Setup: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. The GC is equipped with a suitable capillary column (e.g., a nonpolar column).

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through the column by an inert gas. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is typically used to generate charged fragments. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the spectroscopic analysis of this compound.

References

The Expanding Therapeutic Landscape of 3-Phenylpropanamide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpropanamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant potential across multiple therapeutic areas. This technical guide provides a comprehensive overview of the key molecular targets of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Selective Androgen Receptor Degraders (SARDs) in Prostate Cancer

A significant focus of this compound analog research has been the development of Selective Androgen Receptor Degraders (SARDs) for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC) and forms resistant to current anti-androgen therapies like enzalutamide.[1][2][3][4][5][6][7][8][9] These compounds are designed to not only antagonize the androgen receptor (AR) but also to induce its degradation, thereby overcoming resistance mechanisms associated with AR overexpression or mutation.

Quantitative Data: AR Binding and Degradation

| Compound Series | Modification | Target | Assay | Key Findings | Reference |

| Indolyl and indolinyl propanamides | Cyclization of a tertiary aniline (B41778) precursor | Androgen Receptor (AR) and AR splice variants | Radioligand binding assay, Western blotting | Submicromolar AR antagonism and selective AR protein degradation. Maintained potency against enzalutamide-resistant mutant ARs. | [6][7] |

| UT-155 | Propanamide derivative | AR Ligand-Binding Domain (LBD) | Radioligand binding assay | Ki of 267 nmol/L | [9] |

| UT-69 | Propanamide derivative | AR Ligand-Binding Domain (LBD) | Radioligand binding assay | Ki of 78 nmol/L | [9] |

Experimental Protocols

Competitive Ligand Binding Assay for AR:

This assay determines the relative in vitro binding affinity of test compounds for the androgen receptor ligand-binding domain (LBD).

-

Reagents: Purified GST-AR-LBD, [3H] mibolerone (B1677122) (a high-affinity synthetic androgen), test compounds, and a scintillation counter are required.

-

Procedure:

-

A constant concentration of GST-AR-LBD and [3H] mibolerone (e.g., 1 nmol/L) are incubated with varying concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The amount of bound radioligand is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

-

Western Blotting for AR Degradation:

This method is used to assess the ability of SARDs to reduce the total amount of AR protein in cancer cells.

-

Cell Culture: Prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media.

-

Treatment: Cells are treated with the test SARDs at various concentrations for a specified period (e.g., 24 hours). A vehicle control is also included.

-

Cell Lysis: After treatment, cells are lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the N-terminus of the AR protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the AR band is quantified and normalized to a loading control (e.g., β-actin) to determine the extent of AR degradation.[9]

Signaling Pathway

Caption: Androgen Receptor (AR) Signaling and SARD Inhibition.

Mu-Opioid Receptor Ligands for Pain Management

3-Amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor, a key target in pain management.[10] These analogs hold promise for the development of novel analgesics.

Quantitative Data: Mu-Opioid Receptor Binding Affinity

While specific Ki values for 3-amino-3-phenylpropionamide analogs were not detailed in the initial findings, the high affinity for the mu-opioid receptor suggests that their binding constants would be in the nanomolar range, similar to other known opioid ligands.[11][12] For instance, the potent mu-opioid receptor antagonist, compound 26, exhibits a Ki of 0.24 nM.[13]

Experimental Protocol

Radioligand Displacement Assay for Mu-Opioid Receptor:

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

-

Materials: Cell membranes expressing the human mu-opioid receptor, a radiolabeled ligand (e.g., [3H]-DAMGO or [3H]-diprenorphine), test compounds, and a filter-based harvesting system with a scintillation counter are needed.[11][14]

-

Procedure:

-

A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

The reaction is incubated to reach equilibrium.

-

The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.[11][14]

-

Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Pathway.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

Novel imidazole (B134444) derivatives of this compound have been synthesized and identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[15] Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, making these compounds potential therapeutics for inflammatory diseases.[16]

Quantitative Data: p38 MAP Kinase Inhibition

| Compound | Description | Assay | IC50 | Reference |

| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative | p38 MAP kinase inhibitory assay | 403.57 ± 6.35 nM | [15] |

| Adezmapimod (SB203580) | Reference p38 MAP kinase inhibitor | p38 MAP kinase inhibitory assay | 222.44 ± 5.98 nM | [15] |

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

-

Principle: The assay typically involves a purified, active p38 MAP kinase enzyme, a specific substrate (e.g., a peptide or protein that is phosphorylated by p38), and ATP. The inhibitor is incubated with the enzyme, and the reaction is initiated by the addition of the substrate and ATP. The extent of substrate phosphorylation is then measured, often using methods like fluorescence, luminescence, or radioactivity.

-

Procedure (example using a fluorescence-based assay):

-

The p38 MAP kinase enzyme is pre-incubated with various concentrations of the test compound.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

After a set incubation period, a detection reagent is added that specifically recognizes the phosphorylated substrate.

-

The resulting signal (e.g., fluorescence intensity) is measured, which is proportional to the enzyme activity.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[17]

-

Albumin Denaturation Assay (Preliminary Anti-inflammatory Screening):

This is a simple in vitro assay to screen for potential anti-inflammatory activity.

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is taken as an indication of its potential anti-inflammatory activity.

-

Procedure:

-

A solution of BSA is prepared in a buffer.

-

The test compound is added to the BSA solution at various concentrations.

-

The mixture is heated to induce denaturation (e.g., at 72°C for 5 minutes).

-

After cooling, the turbidity of the solution is measured using a spectrophotometer.

-

The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control (without the compound).

-

A reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[15]

-

Signaling Pathway

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Other Potential Therapeutic Targets

The versatility of the this compound scaffold extends to several other promising therapeutic targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

N-benzyl-3-phenylpropanamides have been identified as potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception.[18]

-

Quantitative Data: Compound 28c was identified as a potent antagonist with an IC50 of 38 nM in a 45Ca2+ uptake inhibition assay in rat dorsal root ganglion neurons.[18] Other 2-(halogenated phenyl) propanamide analogs have also shown potent antagonism with Ki values in the low nanomolar range .[19]

-

Experimental Protocol (45Ca2+ Uptake Assay): This assay measures the influx of calcium into cells upon activation of TRPV1.

-

Primary cultures of rat dorsal root ganglion (DRG) neurons are prepared.

-

Cells are pre-incubated with the test compound.

-

TRPV1 is activated by adding an agonist like capsaicin (B1668287) in the presence of 45Ca2+.

-

After a short incubation, the cells are washed to remove extracellular 45Ca2+.

-

The amount of intracellular 45Ca2+ is quantified by scintillation counting.

-

The ability of the test compound to inhibit this calcium influx is used to determine its antagonistic potency.[18]

-

Antiproliferative and Cytotoxic Agents

Certain this compound analogs have demonstrated significant activity against cancer cell lines.

-

2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: These compounds have shown antiproliferative activity against the K562 human chronic myelogenous leukemia cell line, with the most active compounds exhibiting IC50 values ranging from 0.57 to 8.1 μM .[5] The mechanism of action is suggested to be through the inhibition of tubulin polymerization.[20]

-

Experimental Protocol (Antiproliferative Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

-

Cancer cells (e.g., K562) are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength, which is proportional to the number of viable cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[21]

-

-

-

1,3-Diphenyl-3-(phenylthio)propan-1-ones: These derivatives have shown cytotoxic effects against the ER-α-positive MCF7 breast cancer cell line, with some compounds showing better activity than the reference drug Tamoxifen.[22][23] The same MTT assay protocol can be used to evaluate cytotoxicity.

Cyclooxygenase-2 (COX-2) Inhibitors

Structurally related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, have been designed as selective COX-2 inhibitors for their anti-inflammatory and potential anticancer properties.[24]

-

Quantitative Data: A series of these compounds showed potent and selective COX-2 inhibition with IC50 values in the range of 0.07-0.22 μM and high selectivity indices over COX-1.[24]

-

Experimental Protocol (In Vitro COX Inhibition Assay): Commercially available kits are often used to measure the inhibition of COX-1 and COX-2 isozymes. These assays typically measure the peroxidase activity of the cyclooxygenase enzyme by monitoring the appearance of an oxidized product via colorimetric or fluorometric methods. The IC50 values for each isozyme are determined to assess both potency and selectivity.[24][25]

Conclusion

The this compound core structure has proven to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The analogs derived from this scaffold have demonstrated potent and, in many cases, selective activity against a range of important molecular targets implicated in cancer, pain, and inflammation. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, providing a solid foundation for the further development of these promising compounds into next-generation therapeutics. The continued exploration of the chemical space around the this compound backbone is likely to yield even more potent and targeted drug candidates in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncternal.com [oncternal.com]

- 10. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. Mu opioid receptor antagonist 3 | Opioid Receptor | 2773925-66-7 | Invivochem [invivochem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 23. brieflands.com [brieflands.com]

- 24. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Phenylpropanamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of 3-phenylpropanamide and its derivatives to relevant biological receptors. Due to a notable lack of direct experimental binding data for the parent this compound compound in the reviewed literature, this guide will utilize data from structurally related derivatives to illustrate the principles and protocols of in silico analysis. This approach provides a robust framework for researchers to apply to this compound and its analogs in drug discovery and development projects.

Potential Biological Targets for this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, suggesting interactions with several key receptors. This guide will focus on three such receptors, which have been identified as targets for various this compound analogs:

-

Estrogen Receptor Alpha (ERα): A nuclear receptor implicated in the development and progression of certain types of breast cancer.

-

Mu-Opioid Receptor (MOR): A G-protein coupled receptor that mediates the analgesic and euphoric effects of opioids.

-

Tyrosinase: A key enzyme in the melanin (B1238610) biosynthesis pathway, making it a target for agents addressing hyperpigmentation.

Quantitative Binding Data for this compound Derivatives

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinities of this compound Derivatives

| Compound/Derivative | Assay Type | IC50 / Ki (nM) | Reference |

| N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl)phenylpropanamide derivatives | Not Specified | Good inhibitory activity | [1] |

| Adamantanyl-tethered-biphenyl amines (structurally related) | ERα competitor assay | IC50 = 62.84 nM | [2] |

Table 2: Mu-Opioid Receptor (MOR) Binding Affinities of this compound Derivatives

| Compound/Derivative | Assay Type | Ki (nM) | Reference |

| 3-Amino-3-phenylpropionamide derivatives | Radioligand binding assay | High affinity | [3] |

| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (Ohmefentanyl) | Radioligand binding assay | High affinity and selectivity | [1] |

Table 3: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Assay Type | IC50 (µM) | Reference |

| Hydroxylated phenylpropanoids | Biosensor detection | 0.020 - 0.423 | [4] |

| 1,3-Diphenylpropanes from Broussonetia kazinoki | Spectrophotometric assay | 0.43 - 17.9 (monophenolase) | [5] |

| Curcuminoid analogues (structurally related) | Spectrophotometric assay | 46.5 - 326.5 | [6] |

In Silico Modeling Protocols

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to the identified receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

3.1.1 General Workflow for Molecular Docking

Figure 1: General workflow for a molecular docking experiment.

3.1.2 Protocol for Docking this compound to Estrogen Receptor Alpha (ERα)

-

Receptor Preparation:

-

Download the crystal structure of ERα from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3ERT .

-

Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

-

-

Ligand Preparation:

-

Draw the this compound structure in a 2D chemical drawing tool and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Grid Box Generation:

-

Define the binding site on ERα. This is typically centered on the co-crystallized ligand in the PDB structure.

-

Generate a grid box that encompasses the entire binding pocket. For PDB ID 3ERT, the grid center can be defined around the co-crystallized 4-hydroxytamoxifen.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina or Glide.

-

Set the appropriate docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores (binding energies).

-

Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of ERα.

-

3.1.3 Protocol for Docking this compound to Mu-Opioid Receptor (MOR)

-

Receptor Preparation:

-

Obtain the structure of the MOR, for example, PDB ID: 6DDF .

-

Prepare the receptor as described for ERα, paying special attention to the highly flexible loop regions.

-

-

Ligand Preparation:

-

Prepare the this compound ligand as previously described.

-

-

Grid Box Generation:

-

The binding site is located within the transmembrane helices. Center the grid box on the known binding pocket for opioid ligands.

-

-

Docking Execution:

-

Perform the docking using a suitable program.

-

-

Results Analysis:

-

Analyze the docking poses and scores to understand the binding mode of this compound within the MOR.

-

3.1.4 Protocol for Docking this compound to Tyrosinase

-

Receptor Preparation:

-

Use a structure of tyrosinase, such as from Agaricus bisporus (PDB ID: 2Y9X ).

-

Prepare the protein, ensuring the copper ions in the active site are correctly parameterized.

-

-

Ligand Preparation:

-

Prepare the this compound ligand.

-

-

Grid Box Generation:

-

The active site contains two copper ions. The grid box should be centered between these ions to encompass the catalytic site.

-

-

Docking Execution:

-

Run the docking simulation.

-

-

Results Analysis:

-

Evaluate the binding poses and interactions of this compound with the active site residues and the copper ions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.

3.2.1 General Workflow for Molecular Dynamics Simulations

Figure 2: General workflow for a molecular dynamics simulation.

3.2.2 Protocol for MD Simulation of this compound with Estrogen Receptor Alpha (ERα)

-

System Preparation:

-

Start with the best-ranked docked complex of this compound and ERα.

-

Use a force field such as AMBER or CHARMM.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the binding.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions over time.

-

3.2.3 Protocol for MD Simulation of this compound with Mu-Opioid Receptor (MOR)

-

System Preparation:

-

Use the docked complex of this compound and MOR.

-

Embed the receptor in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate and ionize the system.

-

-

Minimization and Equilibration:

-

Perform minimization and equilibration, paying attention to the stability of the lipid bilayer.

-

-

Production Run:

-

Run the production MD simulation.

-

-

Trajectory Analysis:

-

Analyze the trajectory with a focus on the ligand's stability within the transmembrane binding pocket and its interactions with key residues.

-

3.2.4 Protocol for MD Simulation of this compound with Tyrosinase

-

System Preparation:

-

Start with the docked complex of this compound and tyrosinase.

-

Solvate and ionize the system.

-

-

Minimization and Equilibration:

-

Perform standard minimization and equilibration protocols.

-

-

Production Run:

-

Run the production MD simulation.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the ligand in the active site and its interactions with the catalytic copper ions and surrounding residues.

-

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for elucidating the potential downstream effects of this compound binding.

4.1 Estrogen Receptor Alpha (ERα) Signaling Pathway

Figure 3: Simplified ERα signaling pathway.

4.2 Mu-Opioid Receptor (MOR) Signaling Pathway

Figure 4: Simplified MOR signaling pathway.

4.3 Tyrosinase and Melanogenesis Pathway

Figure 5: Role of Tyrosinase in Melanogenesis and its inhibition.

Conclusion

This technical guide provides a foundational framework for the in silico modeling of this compound and its derivatives with key biological targets. While the lack of direct binding data for the parent compound necessitates the use of derivative data for model validation, the detailed protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to investigate the binding mechanisms of this chemical scaffold. The visualization of the associated signaling pathways further aids in understanding the potential functional consequences of receptor binding. By applying these computational methodologies, researchers can accelerate the discovery and development of novel therapeutics based on the this compound core structure.

References

- 1. Stereochemical requirements for pseudoirreversible inhibition of opioid mu receptor binding by the 3-methylfentanyl congeners, RTI-46144 and its enantiomers: evidence for different binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

3-Phenylpropanamide: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanamide, a simple amide derivative of 3-phenylpropanoic acid, serves as a key structural motif in a variety of biologically active compounds. While its direct discovery is rooted in classical organic synthesis, its natural presence, and that of its close relatives, is tied to the vast phenylpropanoid pathways in the biosphere. This technical guide provides an in-depth overview of the synthesis, natural occurrence, and key experimental protocols related to this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Synthesis

The discovery of this compound is intertwined with the development of fundamental amide bond formation reactions in organic chemistry. While a singular "discovery" event is not prominently documented, its synthesis relies on well-established amidation methodologies. These methods primarily involve the activation of the carboxylic acid group of 3-phenylpropanoic acid to facilitate nucleophilic attack by an amine.

Two prevalent synthetic strategies are the acid chloride intermediate route and direct amidation using coupling agents.

Acid Chloride Intermediate Route

A robust and widely used method for synthesizing this compound involves the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative, 3-phenylpropanoyl chloride.[1] This intermediate readily reacts with an amine source, such as ammonia, to form the desired amide. The formation of the acyl chloride is typically achieved using thionyl chloride (SOCl₂).[1]

Direct Amidation via Coupling Agents

Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid.[2] This method involves the reaction of 3-phenylpropanoic acid with an amine in the presence of the coupling agent.[2]

Natural Occurrence

This compound and its derivatives are part of the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants and microorganisms from the amino acids phenylalanine and tyrosine via the shikimic acid pathway.[3] Phenylpropanoids are crucial for a number of structural polymers, provide protection from UV light, and defend against herbivores and pathogens.[3]

-

In Bacteria: this compound has been reported in Streptomyces chrestomyceticus.[4]

-

In Plants: While the simple this compound is not widely reported as a direct plant metabolite, more complex phenylpropanamides are known to occur. For instance, a variety of structurally diverse and neuroprotective phenylpropanamides have been isolated from the fruits of Cannabis sativa L. (hempseeds).[5][6] These compounds include N-trans-caffeoyltyramine and N-trans-feruloyltyramine, as well as their dimeric forms known as lignanamides.[7]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [8][9] |

| Molecular Weight | 149.19 g/mol | [8][9] |

| CAS Number | 102-93-2 | [8] |

| Appearance | Solid | |

| Melting Point | 103-106 °C | |

| Boiling Point | 329.8 °C (predicted) | |

| Solubility | Soluble in polar organic solvents |

Spectral Data:

-

¹H NMR: Spectral data is available and can be found in various chemical databases.[4]

-

¹³C NMR: Spectral data is available and can be found in various chemical databases.[4]

-

IR Spectroscopy: Key peaks include those corresponding to the amide C=O stretch and N-H bonds.[4]

-

Mass Spectrometry: The compound can be readily identified by its molecular ion peak.[4]